![molecular formula C6H6N4 B15072466 Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
Pyrazolo[1,5-a]pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrazin-2-amine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring structure that includes both pyrazole and pyrazine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method yields various derivatives of this compound, which can be further modified to enhance their properties.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
化学反応の分析
Types of Reactions: Pyrazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: Pyrazolo[1,5-a]pyrazin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These properties make them valuable tools for studying biochemical pathways and developing therapeutic agents .
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its ability to form stable complexes with metal ions makes it useful in various applications .
作用機序
The mechanism of action of Pyrazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, certain derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access . In cancer cells, the compound can induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with different nitrogen positioning, leading to distinct chemical properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring fusion pattern, affecting its reactivity and applications.
Uniqueness: Pyrazolo[1,5-a]pyrazin-2-amine stands out due to its specific ring fusion and nitrogen arrangement, which confer unique electronic properties and reactivity. This makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .
特性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
pyrazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H6N4/c7-6-3-5-4-8-1-2-10(5)9-6/h1-4H,(H2,7,9) |
InChIキー |
VNMDMVACLZDCHF-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=N2)N)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



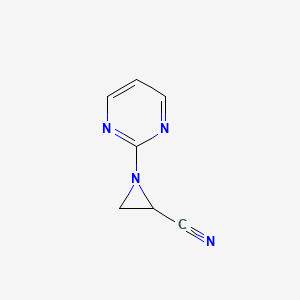
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
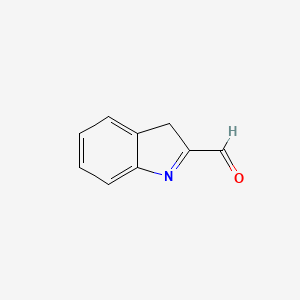

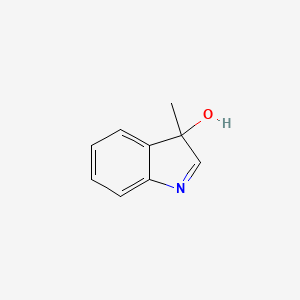
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
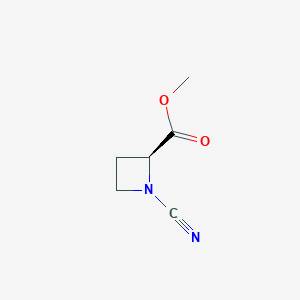
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)
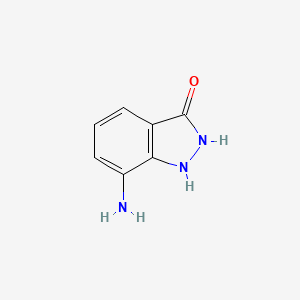
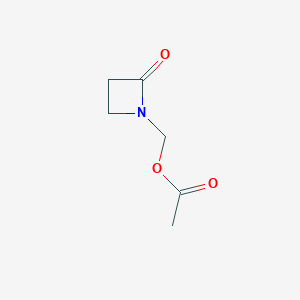
![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)

